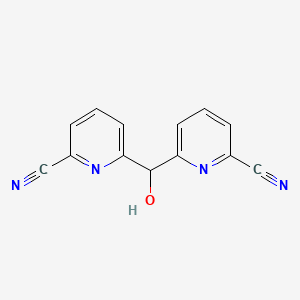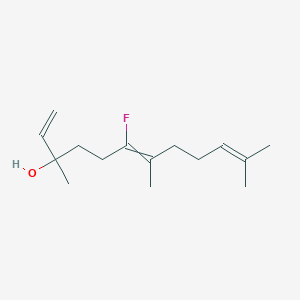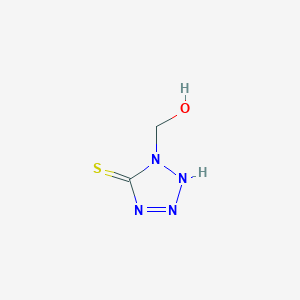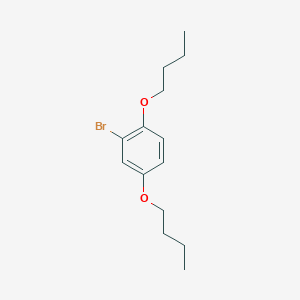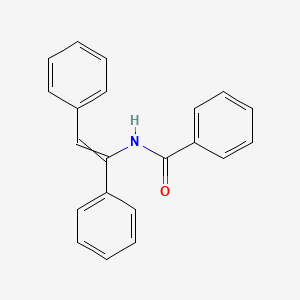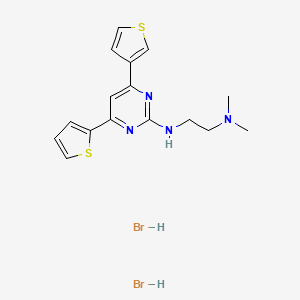![molecular formula C10H14 B14299479 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 114331-83-8](/img/structure/B14299479.png)
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene, also known as α-Thujene, is a bicyclic monoterpene hydrocarbon. It is a naturally occurring compound found in various essential oils, including those of plants such as juniper and eucalyptus. This compound is known for its distinctive aroma and is used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For instance, the cyclization of 3-methyl-2-buten-1-ol in the presence of a strong acid like sulfuric acid can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants that contain this compound. The essential oils are then subjected to fractional distillation to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Products include thujone and thujyl alcohol.
Reduction: Products include 2-methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hexane.
Substitution: Halogenated derivatives such as 2-chloro-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have explored its antimicrobial and insecticidal properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances, flavors, and as a natural pesticide.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with biological membranes and enzymes. It can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Thujene
- α-Thujene
- Origanene
- trans-Thujene
Uniqueness
2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene is unique due to its specific bicyclic structure and the presence of a methyl group and an isopropyl group. This structural arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
114331-83-8 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
2-methyl-5-prop-1-en-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4,9H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
LMGDCZLEVWRLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2(C1C2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)
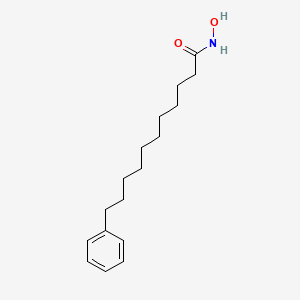
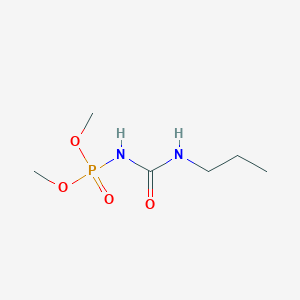
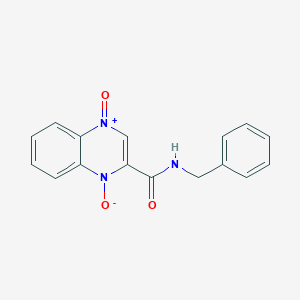
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)

